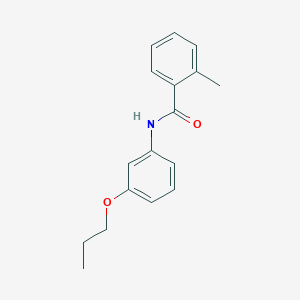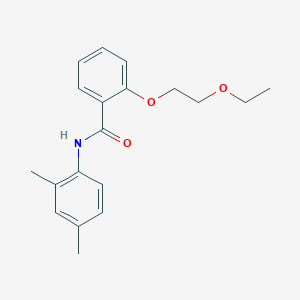![molecular formula C16H19NO2S B268636 N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
科学的研究の応用
N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In material science, N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide has been used as a building block for the synthesis of functional materials, such as conducting polymers and organic semiconductors. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes and solar cells.
作用機序
The mechanism of action of N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its biological activity through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells, induces apoptosis, and reduces inflammation. In vivo studies have shown that N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide exhibits neuroprotective effects and reduces the severity of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide is its high purity and stability, which makes it suitable for various lab experiments. This compound is also easy to synthesize, and the yield of the reaction is typically high. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the research of N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide. One of the potential areas of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of this compound, which can provide insights into its potential applications in various fields. Additionally, the development of more water-soluble derivatives of N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide can expand its potential applications in aqueous systems. Finally, the evaluation of the in vivo pharmacokinetics and toxicity of this compound can provide valuable information for its potential use as a drug candidate.
Conclusion:
N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide is a promising compound that has potential applications in various fields, including medicinal chemistry, material science, and organic electronics. The synthesis of this compound is relatively easy, and it exhibits various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and to evaluate its potential as a drug candidate.
合成法
The synthesis of N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide involves the reaction of 3-(3-methylbutoxy)aniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide. The yield of the reaction is typically high, and the purity of the compound can be increased through recrystallization.
特性
製品名 |
N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide |
|---|---|
分子式 |
C16H19NO2S |
分子量 |
289.4 g/mol |
IUPAC名 |
N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H19NO2S/c1-12(2)8-9-19-14-6-3-5-13(11-14)17-16(18)15-7-4-10-20-15/h3-7,10-12H,8-9H2,1-2H3,(H,17,18) |
InChIキー |
SFQWBKROTJBAOO-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
正規SMILES |
CC(C)CCOC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
methanone](/img/structure/B268554.png)


![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)


![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)
![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)

![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)
![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)